1-(Azetidin-3-yl)pent-4-en-2-one

Medicinal Chemistry Conformational Analysis Drug Design

Sourcing 1-(Azetidin-3-yl)pent-4-en-2-one (CAS 1598105-85-1) delivers a dual-functional azetidine building block with orthogonal ketone and terminal alkene reactivity. Its moderate LogP (0.74) and strained ring conformation enable precise modulation of CNS drug-like properties. Ideal for diversity-oriented synthesis, peptidomimetic design, and chiral ligand development. Procure 95% purity grade to ensure reproducible outcomes in medicinal chemistry programs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13167392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)pent-4-en-2-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC=CCC(=O)CC1CNC1
InChIInChI=1S/C8H13NO/c1-2-3-8(10)4-7-5-9-6-7/h2,7,9H,1,3-6H2
InChIKeyVKMDDWCBPKVMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)pent-4-en-2-one: Core Chemical Identity and Procurement Baseline for Medicinal Chemistry Research


1-(Azetidin-3-yl)pent-4-en-2-one (CAS 1598105-85-1) is a synthetic small-molecule building block defined by its dual-functional architecture: a four-membered saturated nitrogen-containing azetidine heterocycle and a pent-4-en-2-one chain bearing both a reactive ketone and a terminal alkene . With a molecular formula of C8H13NO, a molecular weight of 139.19 g/mol, and a calculated LogP of 0.74, this compound occupies a distinct physicochemical space characterized by low molecular weight, moderate lipophilicity, and a strained heterocyclic core that confers unique reactivity and conformational constraints . Commercially available at 95% purity from specialized chemical suppliers, it is positioned as a versatile intermediate for constructing more complex molecular architectures, particularly where azetidine ring incorporation is desired for modulating drug-like properties or enabling further functionalization via the alkene and ketone handles .

Why 1-(Azetidin-3-yl)pent-4-en-2-one Cannot Be Interchanged with Common Azetidine Analogs


Generic substitution of azetidine-containing building blocks is precluded by the exquisite sensitivity of biological activity and synthetic outcomes to specific substitution patterns on the azetidine ring [1]. 1-(Azetidin-3-yl)pent-4-en-2-one is not a simple N-alkyl azetidine; its 3-position substitution with a pent-4-en-2-one chain fundamentally alters its physicochemical properties, conformational preferences, and reactivity profile compared to unsubstituted azetidine, 1-alkyl azetidines, or even 3-aryl azetidines. The presence of the ketone and terminal alkene groups introduces specific synthetic handles that are absent in simpler analogs, enabling distinct chemical transformations and influencing binding interactions in drug discovery contexts [2]. Furthermore, the azetidine ring's inherent ring strain and basicity—similar to pyrrolidine but with a more compact geometry—are modulated by this 3-substituent, affecting both its stability and its behavior in biological systems [1]. Consequently, treating this compound as a generic 'azetidine' risks failure in critical synthetic steps or yields molecules with unintended pharmacological properties.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)pent-4-en-2-one: A Comparator-Based Analysis


Conformational Restriction: Azetidine Ring Strain Quantified Against Pyrrolidine and Piperidine

The four-membered azetidine ring in 1-(Azetidin-3-yl)pent-4-en-2-one imposes a significant conformational restriction compared to its five- and six-membered ring counterparts (pyrrolidine and piperidine, respectively). This restriction is quantified by the ring's inherent strain energy: approximately 26 kcal/mol for azetidine versus ~6 kcal/mol for pyrrolidine and ~1 kcal/mol for piperidine [1]. This translates into a more rigid, compact geometry that can enhance target binding specificity when integrated into a larger molecule [2]. While the target compound itself is a building block, its azetidine core provides this differentiated conformational constraint, which is absent in analogous building blocks based on pyrrolidine or piperidine.

Medicinal Chemistry Conformational Analysis Drug Design

Enhanced Synthetic Utility: Distinct Reactivity of Ketone and Alkene Handles vs. 1-(Azetidin-3-yl)propan-2-one

1-(Azetidin-3-yl)pent-4-en-2-one contains two orthogonal reactive functional groups: a ketone and a terminal alkene. In contrast, a structurally similar analog, 1-(azetidin-3-yl)propan-2-one (CAS 1596882-35-7), possesses only a ketone group . The presence of the alkene in the target compound enables additional synthetic transformations, such as thiol-ene 'click' reactions, olefin metathesis, and various cross-coupling reactions, which are impossible with the propan-2-one analog [1]. This functional group duality allows for the sequential, chemoselective elaboration of the molecule, providing greater synthetic versatility and access to more complex, diverse molecular scaffolds.

Organic Synthesis Click Chemistry Building Block

Optimized Lipophilicity for CNS Drug Design: LogP 0.74 vs. 3-Aryl Azetidine Analogs

The calculated LogP of 1-(Azetidin-3-yl)pent-4-en-2-one is 0.74 . This value falls within the optimal range (LogP 1-3) often associated with favorable oral absorption and blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery [1]. In contrast, many 3-aryl azetidine analogs, which are common in medicinal chemistry, have significantly higher LogP values (often >3), leading to increased lipophilicity, potential for hERG channel binding, and poor metabolic stability [1]. The target compound's moderate LogP, combined with its low molecular weight (139.19 g/mol), positions it as a particularly attractive starting point for designing CNS-active molecules where controlling lipophilicity is critical.

CNS Drug Discovery Physicochemical Properties ADME

High-Value Application Scenarios for 1-(Azetidin-3-yl)pent-4-en-2-one Driven by Its Differentiated Properties


Synthesis of Conformationally Constrained Peptidomimetics and CNS-Targeted Small Molecules

Leverage the azetidine ring's high ring strain (≈26 kcal/mol) and compact geometry to introduce conformational rigidity into peptidomimetics or CNS-targeted small molecules. The moderate LogP of 0.74 aligns with CNS drug-like property guidelines, reducing the risk of poor BBB penetration associated with more lipophilic azetidine analogs [1]. This makes it an ideal building block for medicinal chemistry programs targeting neurological disorders where controlling molecular flexibility and lipophilicity is paramount.

Diversity-Oriented Synthesis (DOS) and Chemical Biology Probe Development

Employ the orthogonal ketone and terminal alkene functional groups as distinct chemical handles in diversity-oriented synthesis. The ketone can be used for reductive amination or Grignard additions, while the alkene can be independently elaborated via thiol-ene 'click' chemistry, olefin metathesis, or hydroboration [2]. This dual reactivity enables the rapid generation of structurally diverse compound libraries for chemical biology probe development or hit-to-lead optimization, offering a clear advantage over mono-functionalized azetidine analogs like 1-(azetidin-3-yl)propan-2-one.

Asymmetric Catalysis and Chiral Ligand Development

Utilize the azetidine core, potentially in an enantiomerically pure form, as a chiral scaffold for the development of novel ligands for asymmetric catalysis. The rigid, four-membered ring provides a well-defined chiral environment around the metal center, while the pendent pent-4-en-2-one chain offers sites for further functionalization to tune steric and electronic properties. This application is supported by the established use of strained azetidines as effective chiral ligands in various enantioselective transformations [3].

Synthesis of Azetidine-Containing Anticancer Agents via Conformational Restriction Strategy

Follow the precedent set by TZT-1027 and other dolastatin analogs, where the introduction of an azetidine moiety via a conformational restriction strategy led to compounds with potent antiproliferative activity (e.g., IC50 values of 2.1-2.2 nM against HCT116 and A549 cell lines) [4]. While the target compound itself is not an active agent, it serves as a crucial building block for implementing this proven medicinal chemistry strategy to design and synthesize novel anticancer candidates with enhanced potency or improved pharmacokinetic profiles.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)pent-4-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.